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Compound of Interest

Compound Name: Methacrolein

Cat. No.: B123484 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for methacrolein
(2-methylprop-2-enal), a key unsaturated aldehyde. The document details its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a

valuable resource for its identification, characterization, and application in research and

development.

Spectroscopic Data Summary
The following sections present the core spectroscopic data for methacrolein in a structured

tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of methacrolein exhibits distinct signals corresponding to its aldehydic,

vinylic, and methyl protons. The chemical shifts and coupling constants are influenced by the

solvent used.
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Proton

Assignment

Chemical Shift

(δ) in CDCl₃

(ppm)[1]

Chemical Shift

(δ) in

Cyclohexane

(ppm)[1]

Coupling

Constants (J) in

Cyclohexane

(Hz)[1]

Multiplicity

Aldehydic H 9.563 9.479
J(H-C=CH₂) =

0.25
Singlet

Vinylic H (trans

to C=O)
6.310 6.061

J(gem) = 1.05,

J(H-C-CH₃) =

-1.45

Doublet of

Quartets

Vinylic H (cis to

C=O)
6.012 5.756

J(gem) = 1.05,

J(H-C-CH₃) =

-1.05

Doublet of

Quartets

Methyl H 1.841 1.782
J(H-C=CH) =

-1.45, -1.05

Doublet of

Doublets

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides insight into the carbon framework of methacrolein.

Carbon Assignment Chemical Shift (δ) in CDCl₃ (ppm)

C=O (Aldehyde) 194.8

C-CH₃ (Quaternary) 145.2

=CH₂ (Vinylic) 135.8

-CH₃ (Methyl) 18.5

Infrared (IR) Spectroscopy
The IR spectrum of methacrolein is characterized by strong absorption bands corresponding

to the carbonyl and alkene functional groups.
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Frequency (cm⁻¹) Vibrational Mode Functional Group

~2980 C-H Stretch Methyl (CH₃)

~2930 C-H Stretch Vinylic (=CH₂)

~2720 C-H Stretch Aldehydic (CHO)

~1700 C=O Stretch α,β-Unsaturated Aldehyde

~1630 C=C Stretch Alkene

~1440 C-H Bend Methyl (CH₃)

~940 =C-H Bend (out-of-plane) Vinylic

Mass Spectrometry (MS)
Electron ionization mass spectrometry of methacrolein results in a characteristic fragmentation

pattern.

m/z Relative Intensity (%)[2] Proposed Fragment Ion

70 100.0 [M]⁺ (Molecular Ion)

69 13.5 [M-H]⁺

41 92.2 [C₃H₅]⁺

39 74.6 [C₃H₃]⁺

29 12.9 [CHO]⁺

27 12.1 [C₂H₃]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

NMR Spectroscopy
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Sample Preparation: A solution of methacrolein is prepared by dissolving approximately 10-20

mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or cyclohexane-d₁₂) in a

clean, dry 5 mm NMR tube.[3] The tube is capped and gently agitated to ensure homogeneity.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300

MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters include a

spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise

ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-220

ppm) is used, and a larger number of scans is typically required due to the lower natural

abundance of the ¹³C isotope.[3] Chemical shifts are referenced to the residual solvent peak or

an internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation: For a neat liquid sample like methacrolein, a thin film is prepared

between two salt plates (e.g., NaCl or KBr).[1] A single drop of the liquid is placed on the

surface of one plate, and the second plate is carefully placed on top, allowing the liquid to

spread evenly.[1]

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform

Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates is first

acquired. The sample-containing plates are then placed in the sample holder, and the spectrum

is recorded, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms

of transmittance or absorbance versus wavenumber.[4]

Mass Spectrometry
Sample Introduction and Ionization: For a volatile compound like methacrolein, the sample is

typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or

a direct insertion probe. In GC-MS, the sample is first vaporized and separated from other

components before entering the ion source. Electron Ionization (EI) is a common method for

generating ions, where the sample molecules are bombarded with a high-energy electron

beam (typically 70 eV).[5]

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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The detector records the abundance of each ion, generating a mass spectrum that plots

relative intensity against m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like methacrolein.

General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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